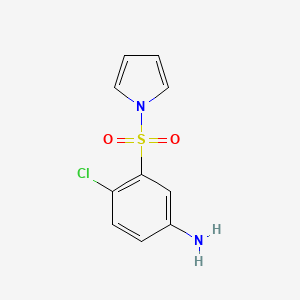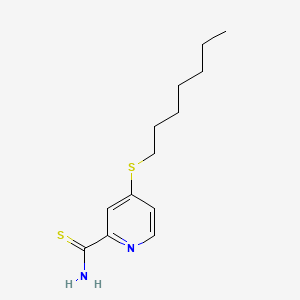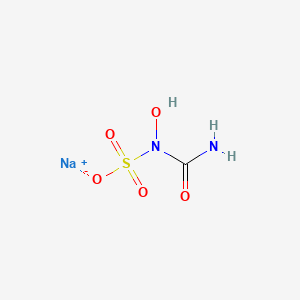
Einecs 235-574-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 235-574-3, également connu sous le nom de trilithium phosphide , est un composé chimique de formule moléculaire Li3P. C'est un sel de lithium du phosphide et il est connu pour ses propriétés uniques et ses applications dans divers domaines, y compris la chimie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le trilithium phosphide peut être synthétisé par fusion du lithium et du phosphore rouge dans un creuset en dioxyde de zirconium doublé de fluorure de lithium. Le creuset est scellé hermétiquement dans un creuset en fer et chauffé à 680 °C. Le produit obtenu est du trilithium phosphide rouge-brun très pur . Il est ensuite transféré dans des récipients en verre munis de bouchons rodés et stocké sous argon pour éviter tout contact avec l'air.
Méthodes de production industrielle : La production industrielle du trilithium phosphide suit une méthode similaire à la synthèse en laboratoire. Le processus implique une manipulation minutieuse du lithium et du phosphore, en veillant à ce que la réaction se déroule dans un environnement contrôlé pour prévenir toute contamination et garantir une haute pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le trilithium phosphide subit diverses réactions chimiques, notamment :
Oxydation : Exposé à l'air, le trilithium phosphide peut s'oxyder, formant de l'oxyde de lithium et des oxydes de phosphore.
Hydrolyse : En présence d'eau, le trilithium phosphide réagit pour former de l'hydroxyde de lithium et du phosphine gazeux.
Substitution : Il peut participer à des réactions de substitution où l'ion phosphide est remplacé par d'autres anions.
Réactifs et conditions courants :
Oxydation : Nécessite une exposition à l'oxygène ou à l'air.
Hydrolyse : Nécessite de l'eau ou de l'humidité.
Substitution : Implique d'autres anions ou réactifs qui peuvent remplacer l'ion phosphide.
Principaux produits formés :
Oxydation : Oxyde de lithium et oxydes de phosphore.
Hydrolyse : Hydroxyde de lithium et phosphine gazeux.
Substitution : Divers sels de lithium selon l'anion substituant.
4. Applications de recherche scientifique
Le trilithium phosphide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Etudié pour ses effets potentiels sur les systèmes biologiques, bien que son utilisation soit limitée en raison de sa réactivité.
Industrie : Utilisé dans la production de matériaux spécialisés et comme précurseur pour d'autres composés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du trilithium phosphide implique sa réactivité avec d'autres substances. L'ion phosphide (P^3-) peut agir comme un nucléophile, participant à diverses réactions chimiques. Sa réactivité est influencée par la présence d'ions lithium, qui peuvent stabiliser l'ion phosphide et faciliter ses interactions avec d'autres molécules.
Composés similaires :
Phosphide de sodium (Na3P) : Structure similaire mais contient du sodium au lieu du lithium.
Phosphide de potassium (K3P) : Contient du potassium au lieu du lithium.
Phosphide de calcium (Ca3P2) : Contient du calcium et possède une réactivité et des applications différentes.
Unicité : Le trilithium phosphide est unique en raison de la présence du lithium, qui lui confère des propriétés spécifiques telles qu'une forte réactivité et une stabilité dans certaines conditions. Ses applications dans des domaines spécialisés le distinguent des autres composés du phosphide.
Applications De Recherche Scientifique
Trilithium phosphide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of trilithium phosphide involves its reactivity with other substances. The phosphide ion (P^3-) can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of lithium ions, which can stabilize the phosphide ion and facilitate its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Sodium phosphide (Na3P): Similar in structure but contains sodium instead of lithium.
Potassium phosphide (K3P): Contains potassium instead of lithium.
Calcium phosphide (Ca3P2): Contains calcium and has different reactivity and applications.
Uniqueness: Trilithium phosphide is unique due to the presence of lithium, which imparts specific properties such as high reactivity and stability in certain conditions. Its applications in specialized fields make it distinct from other phosphide compounds.
Propriétés
Numéro CAS |
12305-97-4 |
|---|---|
Formule moléculaire |
Fe2Pr |
Poids moléculaire |
252.60 g/mol |
Nom IUPAC |
iron;praseodymium |
InChI |
InChI=1S/2Fe.Pr |
Clé InChI |
HIWFBMXRAQKVCQ-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





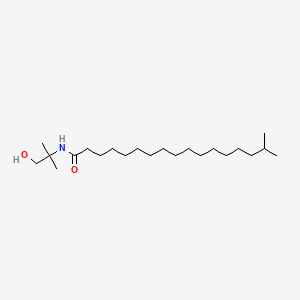

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
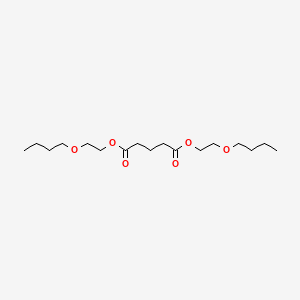


![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
